4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine
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Overview
Description
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is an organic compound characterized by a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The molecule also features two methyl groups attached to the 4th and 5th positions of the ring, and a prop-2-en-1-yloxy group linked at the 6th position
Preparation Methods
The synthesis of 4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of appropriate pyrimidine derivatives with propargyl bromide under basic conditions. For instance, a solution of the pyrimidine derivative in anhydrous dimethylformamide (DMF) is cooled to 0°C, followed by the addition of potassium carbonate and propargyl bromide. The mixture is then stirred at room temperature until the reaction is complete . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions due to the presence of the pyrimidine ring and the prop-2-en-1-yloxy group. Some of the notable reactions include:
Hydrolysis: The alkoxy group can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding alcohol and a hydroxylated pyrimidine derivative.
Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with halogenating agents (e.g., bromine) or undergo Diels-Alder cycloadditions with suitable dienes.
Scientific Research Applications
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is used in diverse scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Drug Discovery: The pyrimidine ring is a common functional group in many biologically active molecules, making this compound a potential scaffold for drug development.
Mechanism of Action
Currently, there is no specific information available regarding the mechanism of action of 4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine. Without knowledge of its biological activity or specific applications, it is challenging to discuss its potential interactions with other molecules or its role in biological systems.
Comparison with Similar Compounds
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine: Similar structure but with different substitution patterns.
4,5-Dimethyl-6-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
Properties
IUPAC Name |
4,5-dimethyl-6-prop-2-enoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRHYSDQUZEHES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.